Safflospermidine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

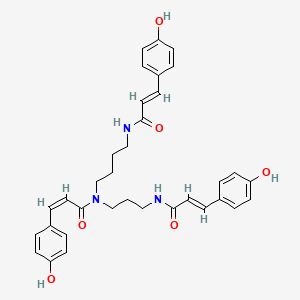

Properties

Molecular Formula |

C34H37N3O6 |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10+,20-11+,21-12- |

InChI Key |

PFDVWJCSCYDRMZ-DZPBDQTJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Safflospermidine A in Safflower: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine A, a di-p-coumaroyl spermidine conjugate, is a specialized metabolite found in safflower (Carthamus tinctorius L.). As a member of the burgeoning class of plant polyamine conjugates, it exhibits a range of bioactive properties, drawing significant interest from the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound in safflower. While the complete pathway has not been fully elucidated in Carthamus tinctorius, this document synthesizes current knowledge from related plant species to propose a comprehensive model. It includes detailed descriptions of the constituent pathways, quantitative data from homologous systems, and representative experimental protocols for pathway elucidation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-stage process that combines two major metabolic pathways: the polyamine biosynthesis pathway, which yields spermidine, and the phenylpropanoid pathway, which produces p-coumaroyl-CoA. These two precursors are subsequently conjugated, likely by a spermidine p-coumaroyltransferase, to form this compound.

Spermidine Biosynthesis

Spermidine is a triamine synthesized from the diamine putrescine. In plants, putrescine can be produced via two alternative routes originating from either arginine or ornithine.

a) Arginine-Dependent Pathway: This pathway involves three enzymatic steps:

-

Arginine Decarboxylase (ADC) converts arginine to agmatine.

-

Agmatine Iminohydrolase (AIH) hydrolyzes agmatine to N-carbamoylputrescine.

-

N-Carbamoylputrescine Amidohydrolase (CPA) converts N-carbamoylputrescine to putrescine.

b) Ornithine-Dependent Pathway: This is a more direct route involving a single enzyme:

-

Ornithine Decarboxylase (ODC) catalyzes the decarboxylation of ornithine to form putrescine.

Once putrescine is synthesized, it is converted to spermidine:

-

Spermidine Synthase (SPDS) transfers an aminopropyl group from S-adenosylmethionine (SAM) to putrescine, yielding spermidine.

p-Coumaroyl-CoA Biosynthesis (Phenylpropanoid Pathway)

p-Coumaroyl-CoA is a central intermediate in the phenylpropanoid pathway, which begins with the amino acid phenylalanine.

-

Phenylalanine Ammonia-Lyase (PAL) deaminates phenylalanine to produce cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Final Conjugation Step

The final step in the biosynthesis of this compound is the conjugation of spermidine with two molecules of p-coumaroyl-CoA. This reaction is likely catalyzed by a spermidine p-coumaroyltransferase, which belongs to the BAHD family of acyl-CoA-dependent acyltransferases. While a specific enzyme has not been characterized in safflower, a spermidine dicoumaroyl transferase (SCT) has been identified in Arabidopsis thaliana.[1]

Quantitative Data

The following tables summarize kinetic data for enzymes involved in the proposed biosynthetic pathway. It is important to note that this data is derived from various plant species, as specific data for safflower is limited.

Table 1: Kinetic Parameters of Spermidine Biosynthesis Enzymes

| Enzyme | Substrate | Km | Source Organism | Reference |

| Arginine Decarboxylase (ADC) | Arginine | 0.5 mM | Cucumis sativus | [2] |

| Ornithine Decarboxylase (ODC) | Ornithine | 0.028 mM | Cucumis sativus | [2] |

| Spermidine Synthase (SPDS) | Putrescine | 32.45 µM | Glycine max | [3][4] |

| Spermidine Synthase (SPDS) | Decarboxylated S-adenosylmethionine | 0.43 µM | Glycine max | [3][4] |

Table 2: Kinetic Parameters of p-Coumaroyl-CoA Biosynthesis Enzymes

| Enzyme | Substrate | Km | Source Organism | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine | 38 µM | Petroselinum crispum | N/A |

| Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid | 1.7 µM | Pisum sativum | N/A |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid | 22 µM | Glycine max | N/A |

Table 3: Kinetic Parameters of a Representative Spermidine Acyltransferase

| Enzyme | Substrate | Km | kcat | Source Organism | Reference |

| Spermidine Dicoumaroyl Transferase (SCT) | Spermidine | 52.7 ± 8.9 µM | 3.1 ± 0.4 s⁻¹ | Arabidopsis thaliana | [1] |

| Spermidine Dicoumaroyl Transferase (SCT) | p-Coumaroyl-CoA | 20.3 ± 4.2 µM | 3.1 ± 0.4 s⁻¹ | Arabidopsis thaliana | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate and characterize the biosynthesis pathway of this compound in safflower.

Enzyme Assay for Spermidine Synthase (SPDS)

This protocol is adapted from methods used for soybean SPDS.[3][4]

Principle: The activity of spermidine synthase is determined by measuring the amount of spermidine formed from putrescine and decarboxylated S-adenosylmethionine (dSAM). The product can be quantified by HPLC after derivatization.

Materials:

-

Enzyme extract from safflower tissue

-

Reaction buffer: 100 mM Tris-HCl, pH 8.5

-

Putrescine dihydrochloride

-

Decarboxylated S-adenosylmethionine (dSAM)

-

Dithiothreitol (DTT)

-

Perchloric acid (PCA)

-

Dansyl chloride

-

Proline

-

Benzene

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture containing 100 mM Tris-HCl (pH 8.5), 1 mM DTT, 0.2 mM putrescine, and 0.1 mM dSAM.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract. The total reaction volume is typically 100 µL.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 2% (v/v) PCA.

-

Centrifuge to pellet the precipitated protein.

-

Take a 100 µL aliquot of the supernatant for derivatization.

-

Add 200 µL of saturated sodium carbonate and 200 µL of dansyl chloride solution (10 mg/mL in acetone).

-

Incubate at 60°C for 1 hour in the dark.

-

Add 100 µL of proline solution (100 mg/mL) to remove excess dansyl chloride and incubate for 30 minutes.

-

Extract the dansylated polyamines with 500 µL of benzene.

-

Evaporate the benzene phase to dryness and redissolve the residue in methanol.

-

Analyze the sample by reverse-phase HPLC with fluorescence detection (Excitation: 340 nm, Emission: 510 nm).

Enzyme Assay for Phenylalanine Ammonia-Lyase (PAL)

Principle: PAL activity is measured by spectrophotometrically monitoring the conversion of L-phenylalanine to trans-cinnamic acid at 290 nm.

Materials:

-

Enzyme extract from safflower tissue

-

Reaction buffer: 100 mM Borate buffer, pH 8.8

-

L-phenylalanine

-

Spectrophotometer

Procedure:

-

Prepare a 1 mL reaction mixture containing 100 mM Borate buffer (pH 8.8) and 10 mM L-phenylalanine.

-

Add the enzyme extract to the reaction mixture.

-

Immediately measure the change in absorbance at 290 nm over time at 30°C.

-

Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (9640 M⁻¹cm⁻¹).

Cloning and Heterologous Expression of a Putative Spermidine p-Coumaroyltransferase

Principle: To identify the gene responsible for the final conjugation step, a candidate gene (e.g., identified through sequence homology to known acyltransferases) is cloned from safflower and expressed in a heterologous host (e.g., E. coli or yeast) to confirm its enzymatic activity.

Materials:

-

Safflower tissue for RNA extraction

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

Gene-specific primers with restriction sites

-

PCR reagents

-

Expression vector (e.g., pET vector for E. coli)

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells (e.g., BL21(DE3))

-

IPTG for induction

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from safflower tissues where this compound is abundant and synthesize first-strand cDNA.

-

PCR Amplification: Amplify the candidate gene using gene-specific primers.

-

Cloning: Digest the PCR product and the expression vector with the appropriate restriction enzymes and ligate them.

-

Transformation: Transform the ligation product into competent E. coli cells.

-

Expression: Grow a culture of the transformed E. coli and induce protein expression with IPTG.

-

Protein Purification: Lyse the cells and purify the recombinant protein using an appropriate chromatography method.

-

Enzyme Assay: Perform an enzyme assay with the purified protein using spermidine and p-coumaroyl-CoA as substrates. Analyze the reaction products by LC-MS to confirm the formation of this compound.

Conclusion

The biosynthesis of this compound in safflower is proposed to occur through the convergence of the polyamine and phenylpropanoid pathways, culminating in a conjugation step catalyzed by a spermidine p-coumaroyltransferase. While further research is required to identify and characterize the specific enzymes from Carthamus tinctorius, the information presented in this guide provides a robust framework for researchers in the field. The quantitative data and experimental protocols, drawn from well-studied model systems, offer valuable tools for the investigation of this and related biosynthetic pathways. Elucidating the complete pathway will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for biotechnological production of this compound for pharmaceutical and other applications.

References

- 1. A Novel Polyamine Acyltransferase Responsible for the Accumulation of Spermidine Conjugates in Arabidopsis Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Polyamine synthesis in plants: isolation and characterization of spermidine synthase from soybean (Glycine max) axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Safflospermidine A: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine A is a naturally occurring polyamine derivative that has garnered significant interest in the scientific community, particularly for its potential applications in dermatology and pharmacology. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and methods for the isolation and analysis of this compound. Additionally, it delves into the compound's known mechanism of action, offering valuable insights for researchers and professionals in drug development.

Natural Occurrence and Distribution

This compound, along with its isomer Safflospermidine B, has been primarily identified and isolated from bee pollen. Specific botanical sources confirmed in the literature include:

-

Sunflower (Helianthus annuus L.) bee pollen : This is a well-documented source from which this compound and B have been successfully isolated.[1][2]

-

Mongolian Oak (Quercus mongolica) bee pollen : This has also been identified as a natural source of this compound.

While the presence of this compound in these sources is established, quantitative data on its concentration in raw bee pollen is not extensively reported in the available scientific literature. However, its biological activity, particularly its potent tyrosinase inhibitory effects, has been quantified.

Quantitative Data

The following table summarizes the reported bioactivity of this compound, which serves as an indirect measure of its potential efficacy.

| Compound/Extract | Source Material | Bioactivity Assay | Result (IC50) | Reference |

| This compound | Helianthus annuus L. bee pollen | Mushroom Tyrosinase Inhibition | 13.8 µM | [1] |

| Safflospermidine B | Helianthus annuus L. bee pollen | Mushroom Tyrosinase Inhibition | 31.8 µM | [1] |

| Dichloromethane (DCM) partitioned extract | Helianthus annuus L. bee pollen | Mushroom Tyrosinase Inhibition | 159.4 µg/mL | [1][2] |

| Fraction DCMSBP5 from Silica Gel Chromatography | Helianthus annuus L. bee pollen | Mushroom Tyrosinase Inhibition | 18.8 µg/mL | [1][2] |

| Kojic Acid (Reference Compound) | - | Mushroom Tyrosinase Inhibition | 44.0 µM | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Helianthus annuus L. Bee Pollen

This protocol is based on methodologies described in the scientific literature for the successful isolation of this compound.[1][2]

a. Methanol Extraction:

-

Collect and dry Sunflower bee pollen (SBP).

-

Extract the SBP with methanol (MeOH).

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract (CSBP).

b. Solvent Partitioning:

-

Sequentially partition the CSBP with hexane and dichloromethane (DCM).

-

This will yield a hexane-partitioned extract, a DCM-partitioned extract, and a residual methanol extract. This compound is enriched in the DCM fraction.

c. Silica Gel Column Chromatography:

-

Subject the DCM-partitioned extract, which shows the highest tyrosinase inhibitory activity, to silica gel 60 column chromatography.[1][2]

-

Elute the column with a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool the fractions exhibiting the highest activity.

d. High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the most active fraction from the silica gel column using preparative HPLC.

-

Employ a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water) to isolate the pure this compound.

-

The chemical structure of the isolated compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2]

Mechanism of Action: Inhibition of Melanogenesis

This compound has been shown to be a potent inhibitor of melanogenesis, the process of melanin production. Its mechanism of action involves the downregulation of key enzymes and transcription factors in the melanogenesis signaling pathway.

The synthesis of melanin is primarily regulated by the microphthalmia-associated transcription factor (MITF). MITF controls the expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Studies have demonstrated that safflospermidines significantly reduce the expression of these genes.

Conclusion

This compound, naturally found in sunflower and Mongolian oak bee pollen, demonstrates significant potential as a tyrosinase inhibitor. The detailed protocols for its extraction and purification provided in this guide offer a solid foundation for researchers to isolate this compound for further investigation. Understanding its mechanism of action through the downregulation of the MITF signaling pathway opens avenues for its application in the development of novel dermatological and cosmetic products for hyperpigmentation disorders. Further research is warranted to quantify the concentration of this compound in various natural sources and to fully elucidate its pharmacological profile.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Safflospermidine A

This technical guide provides a comprehensive overview of this compound, a natural compound with significant potential as a tyrosinase inhibitor. The document details its physicochemical properties, experimental protocols for its isolation and analysis, and its mechanism of action within relevant biological pathways.

Physicochemical Properties

This compound is a spermidine derivative that has been identified as a potent natural inhibitor of tyrosinase, a key enzyme in melanin synthesis. Its core physicochemical characteristics are summarized below.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₇N₃O₆ | [1][2] |

| Molecular Weight | 583.7 g/mol | [1][2][3] |

| Exact Mass | 583.26823591 Da | [1] |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide | [1] |

| Solubility | Soluble in DMSO | [2] |

| Purity (by HPLC) | ≥98% | [2] |

| In Vitro Antityrosinase Activity (IC₅₀) | 13.8 µM (against mushroom tyrosinase) | [3][4][5] |

| XLogP3-AA | 4.6 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and activity assessment of this compound as derived from published research.[4][5][7]

Isolation and Purification of this compound

This compound and its isomer, Safflospermidine B, have been successfully isolated from sunflower bee pollen (Helianthus annuus L.).[4][7] The general workflow involves solvent extraction, partitioning, and chromatographic separation.

Methodology:

-

Extraction: Sunflower bee pollen (SBP) is extracted with methanol (MeOH).

-

Partitioning: The crude methanol extract is dissolved in MeOH and sequentially partitioned with equal volumes of hexane and then dichloromethane (DCM). The DCM-partitioned extract (DCMSBP), which shows the highest tyrosinase inhibitory activity, is collected for further fractionation.[5][7]

-

Silica Gel Column Chromatography (SGCC): The dried DCMSBP extract is subjected to silica gel 60 column chromatography. The column is eluted with a gradient of DCM and MeOH. Fractions are collected and monitored by one-dimensional thin-layer chromatography (1D-TLC).[7] Fractions exhibiting similar profiles are pooled. The most active fraction (designated DCMSBP5 in the cited literature) is concentrated for final purification.[4][7]

-

High-Performance Liquid Chromatography (HPLC): The most potent fraction from SGCC is further purified by HPLC to yield pure this compound.[4][5] The chemical structure is ultimately confirmed using Nuclear Magnetic Resonance (NMR) analysis.[4][7][8]

In Vitro Antityrosinase Activity Assay

The inhibitory effect of this compound on tyrosinase activity is commonly evaluated using mushroom tyrosinase.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, mushroom tyrosinase, and the test compound (this compound) at various concentrations.

-

Initiation: The reaction is initiated by adding L-tyrosine as the substrate.

-

Incubation: The mixture is incubated at a controlled temperature.

-

Measurement: The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (typically around 475-492 nm).

-

Calculation: The percentage of tyrosinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.[4][5] Kojic acid is often used as a positive control.[5][7]

Biological Activity and Signaling Pathway

This compound functions as a melanin inhibitor by targeting the melanogenesis pathway.[9] Melanogenesis is the process of melanin production, which is primarily regulated by the enzyme tyrosinase (TYR) and tyrosinase-related proteins (TRP-1 and TRP-2).[9][10]

Mechanism of Action: Exposure to stimuli such as UV radiation triggers the secretion of α-melanocyte-stimulating hormone (α-MSH).[9] This hormone binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a downstream signaling cascade.[10] This cascade elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the CREB transcription factor, leading to increased expression of the Microphthalmia-associated Transcription Factor (MITF).[10] MITF is the master regulator that promotes the transcription of key melanogenic enzymes: TYR, TRP-1, and TRP-2.[9]

This compound exerts its inhibitory effect by significantly downregulating the gene expression of TYR, TRP-1, and TRP-2.[9] By reducing the transcription of these essential enzymes, it effectively decreases melanin synthesis.[9][11]

Conclusion

This compound is a well-characterized natural product with potent and specific biological activity. With a high inhibitory capacity against tyrosinase and a defined mechanism of action at the genetic level, it represents a promising candidate for applications in pharmaceuticals and cosmetics for managing hyperpigmentation disorders.[9][11] The detailed protocols and established physicochemical properties provide a solid foundation for further research and development.

References

- 1. This compound | C34H37N3O6 | CID 102114080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound supplier | CAS N/A | AOBIOUS [aobious.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safflospermidine B | C34H37N3O6 | CID 168013555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways in Melanogenesis [mdpi.com]

- 11. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Safflospermidine A: A Technical Guide to its Tyronsinase Inhibitory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Safflospermidine A, a potent natural tyrosinase inhibitor. It details the compound's chemical identity, its significant inhibitory effects on melanin production, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug discovery.

Chemical Identity

This compound is a naturally occurring compound that has garnered attention for its significant biological activity.

| Identifier | Value |

| CAS Number | 1111082-13-3 |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |

| Molecular Formula | C₃₄H₃₇N₃O₆ |

Biological Activity: Tyrosinase Inhibition

This compound has been identified as a powerful inhibitor of tyrosinase, the key enzyme responsible for melanin synthesis. Its efficacy has been demonstrated in both enzymatic and cellular assays, showing promise for applications in the management of hyperpigmentation.

In Vitro Tyrosinase Inhibition

This compound exhibits strong inhibitory activity against mushroom tyrosinase. Comparative studies have shown it to be more potent than kojic acid, a commonly used tyrosinase inhibitor.

| Compound | IC₅₀ (µM) |

| This compound | 13.8 |

| Safflospermidine B | 31.8 |

| Kojic Acid | 44.0 |

Cellular Anti-Melanogenesis Activity

In cellular models using B16F10 murine melanoma cells, a mixture of this compound and B has been shown to significantly reduce melanin content and intracellular tyrosinase activity. These effects are achieved without inducing cytotoxicity.

| Treatment (at 62.5 µg/mL) | Intracellular Melanin Content Reduction | Intracellular Tyrosinase Activity Reduction |

| Safflospermidines (A & B) | 21.78 ± 4.01% | 25.71 ± 3.08% |

Furthermore, treatment with safflospermidines led to a noticeable reduction in the dendritic structures of melanoma cells, which is associated with a decrease in extracellular melanin levels.

Molecular Mechanism of Action

The anti-melanogenic effect of this compound is attributed to its ability to downregulate the expression of key genes involved in the melanin synthesis pathway.

At a concentration of 62.5 µg/mL, a mixture of safflospermidines significantly reduced the mRNA expression levels of the following genes in B16F10 cells:

-

Tyrosinase (TYR): Reduced by 22.21 ± 3.82%

-

Tyrosinase-Related Protein 1 (TRP-1): Reduced by 33.03 ± 6.80%

-

Tyrosinase-Related Protein 2 (TRP-2): Reduced by 23.26 ± 7.79%

This demonstrates that this compound exerts its inhibitory effects at the transcriptional level, leading to a decrease in the production of essential melanogenic enzymes.

Preliminary Biological Activity of Safflospermidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safflospermidine A, a polyamine derivative isolated from sources such as sunflower bee pollen, has emerged as a compound of interest for its notable biological activities. Preliminary research has predominantly focused on its potent anti-melanogenesis properties, positioning it as a potential candidate for applications in dermatology and cosmetology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, detailing the quantitative data from key studies, the experimental protocols utilized, and the elucidated mechanisms of action through signaling pathways.

Introduction

Melanin synthesis, or melanogenesis, is a critical physiological process for photoprotection against ultraviolet radiation. However, its overproduction can lead to hyperpigmentation disorders. The search for effective and safe inhibitors of melanogenesis is a significant focus in pharmaceutical and cosmetic research. This compound has been identified as a promising natural compound with significant inhibitory effects on melanin production. This document synthesizes the available preliminary data on its biological activity.

Quantitative Data on Biological Activity

The primary reported biological activity of this compound is the inhibition of melanogenesis. The following tables summarize the key quantitative findings from in vitro and cellular studies.

Table 1: In Vitro Tyrosinase Inhibition

| Compound | Target | IC₅₀ (μM) | Positive Control | IC₅₀ of Control (μM) | Reference |

| This compound | Mushroom Tyrosinase | 13.8 | Kojic Acid | 44.0 | [1][2] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Anti-Melanogenesis Activity in B16F10 Murine Melanoma Cells

| Treatment (Safflospermidines*) | Concentration (µg/mL) | Intracellular Melanin Content Reduction (%) | Cellular Tyrosinase Activity Reduction (%) | Reference |

| Safflospermidines | 62.5 | 21.78 ± 4.01 | 25.71 ± 3.08 | [3] |

*Note: These experiments were conducted using a mixture of this compound and B.

Table 3: Gene Expression Regulation in B16F10 Cells

| Treatment (Safflospermidines*) | Concentration (µg/mL) | TYR Gene Expression Reduction (%) | TRP-1 Gene Expression Reduction (%) | TRP-2 Gene Expression Reduction (%) | Reference |

| Safflospermidines | 62.5 | 22.21 ± 3.82 | 33.03 ± 6.80 | 23.26 ± 7.79 | [3] |

*Note: These experiments were conducted using a mixture of this compound and B. TYR, TRP-1, and TRP-2 are key genes in the melanogenesis pathway.

Mechanism of Action: Anti-Melanogenesis Pathway

This compound exerts its anti-melanogenesis effects through a dual mechanism: direct inhibition of the tyrosinase enzyme and downregulation of the expression of key melanogenesis-related genes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay evaluates the direct inhibitory effect of a compound on tyrosinase activity.

Methodology:

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of this compound or the positive control (e.g., Kojic Acid).

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the same temperature for a defined time (e.g., 20 minutes).

-

Measurement: Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compound.

Methodology:

-

Cell Culture: Culture B16F10 murine melanoma cells in a suitable medium until they reach a desired confluency.

-

Treatment: Treat the cells with various concentrations of Safflospermidines and a melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone, α-MSH) for a specified period (e.g., 72 hours).

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., 1N NaOH).

-

Melanin Solubilization: Heat the cell lysates (e.g., at 80°C for 1 hour) to solubilize the melanin.

-

Measurement: Measure the absorbance of the solubilized melanin at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Normalization: Normalize the melanin content to the total protein concentration of each sample.

-

Analysis: Express the melanin content as a percentage relative to the untreated control group.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the expression levels of specific genes involved in melanogenesis.

Methodology:

-

RNA Isolation: Extract total RNA from the treated and untreated B16F10 cells using a suitable RNA isolation kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (TYR, TRP-1, TRP-2), and a housekeeping gene (for normalization, e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often using the comparative Ct (ΔΔCt) method.

Other Biological Activities

While the primary focus of research on this compound has been on its anti-melanogenesis activity, some studies have investigated other potential biological effects. A study evaluating a fraction containing both this compound and B reported no significant antioxidant activity.[1][2] Further research is needed to explore other potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Conclusion and Future Directions

The preliminary biological data for this compound strongly indicate its potential as an effective agent for modulating skin pigmentation. Its dual-action mechanism, involving both direct enzyme inhibition and genetic downregulation, makes it a compelling candidate for further development in the cosmetic and pharmaceutical industries.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the tyrosinase enzyme.

-

Conducting more extensive in vivo studies to confirm its efficacy and safety in mammalian models.

-

Investigating its potential synergistic effects with other depigmenting agents.

-

Exploring a broader range of potential biological activities beyond melanogenesis.

This technical guide provides a foundational understanding of the preliminary biological activity of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Safflospermidine A and In Silico Target Prediction

An In-Depth Technical Guide to the In Silico Prediction of Safflospermidine A Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies for identifying and characterizing the protein targets of this compound, a natural compound with demonstrated biological activity. By integrating established in vitro data with a structured in silico workflow, this document outlines a robust strategy for elucidating its mechanism of action and exploring its polypharmacological potential.

This compound is a spermidine derivative isolated from sources such as sunflower bee pollen.[1][2] Experimental studies have identified it as a potent natural inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1][2][3][4][5] This established activity makes it a compound of interest for applications in dermatology and cosmetics.

Computational, or in silico, methods have become indispensable in modern drug discovery for their ability to rapidly screen vast biological and chemical spaces, predict compound-protein interactions, and elucidate mechanisms of action, thereby saving significant time and resources.[6][7] These approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based methods leverage the principle that molecules with similar structures often exhibit similar biological activities, while structure-based methods, such as molecular docking, simulate the binding of a ligand to the three-dimensional structure of a protein target.[8]

This guide will first summarize the known experimental data for this compound's interaction with tyrosinase and then propose a detailed in silico workflow to identify other potential protein targets, providing a deeper understanding of its biological effects.

Known Target and Bioactivity of this compound

The primary experimentally validated target of this compound is tyrosinase (TYR). Its inhibitory activity has been quantified in several studies, demonstrating its potential as a skin-whitening agent by controlling melanin production.[1][2]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and effects of this compound and related compounds on tyrosinase activity and melanin synthesis.

| Compound/Mixture | Assay Type | Target/Cell Line | IC50 / Effect | Reference Compound |

| This compound | In vitro mushroom tyrosinase inhibition | Mushroom Tyrosinase | 13.8 µM | Kojic Acid (44.0 µM)[4][5] |

| Safflospermidine B | In vitro mushroom tyrosinase inhibition | Mushroom Tyrosinase | 31.8 µM | Kojic Acid (44.0 µM)[4][5] |

| Safflospermidines (A+B mixture) | Cellular tyrosinase activity | B16F10 murine melanoma cells | 25.71% inhibition at 62.5 µg/mL | Kojic Acid (69.00% inhibition at 250 µg/mL)[1][2] |

| Safflospermidines (A+B mixture) | Intracellular melanin content | B16F10 murine melanoma cells | 21.78% reduction at 62.5 µg/mL | - |

| Safflospermidines (A+B mixture) | Gene expression (TYR, TRP-1, TRP-2) | B16F10 murine melanoma cells | Downregulation of all three genes | Kojic Acid (downregulation)[1] |

| Safflospermidines (A+B mixture) | In vivo melanogenesis | Zebrafish embryos | 28.43% reduction at 15.63 µg/mL | Phenylthiourea (53.20% reduction)[9] |

Proposed In Silico Workflow for Novel Target Identification

To expand our understanding of this compound's biological role beyond tyrosinase inhibition, a systematic in silico target prediction workflow is proposed. This multi-pronged approach increases the probability of identifying high-confidence off-targets.

References

- 1. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Safflospermidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Safflospermidine A, a novel spermidine derivative. The information enclosed is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, with the chemical formula C₃₄H₃₇N₃O₆ and a molecular weight of 583.7 g/mol , is a tri-p-coumaroyl spermidine derivative.[1] Its chemical structure has been identified as N¹,N¹⁰-(E)-N⁵-(Z)-tri-p-coumaroyl spermidine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This guide presents a detailed summary of the reported spectroscopic data and the experimental protocols employed for its characterization.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, Methanol-d₄) Spectroscopic Data for this compound.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.42 | m | 7H |

| 7.20 | m | 1H |

| 6.78 | m | 4H |

| 6.71 | m | 2H |

| 6.58 | m | 1H |

| 6.38 | m | 2H |

| 5.93/5.81 | m | 1H |

| 3.10–3.60 | m | 8H |

| 1.30–1.95 | m | 6H |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (126 MHz, Methanol-d₄) Spectroscopic Data for this compound.[1]

| Chemical Shift (δ, ppm) |

| 172.04 |

| 170.59 |

| 169.33 |

| 160.70 |

| 159.40 |

| 141.86 |

| 137.78 |

| 134.90 |

| 132.18 |

| 131.20 |

| 130.59 |

| 128.20 |

| 127.63 |

| 121.77 |

| 120.96 |

| 118.40 |

| 116.77 |

| 116.40 |

| 116.03 |

| 47.78 |

| 46.02 |

| 44.08 |

| 40.05 |

| 39.87 |

| 38.26 |

| 37.89 |

| 37.74 |

| 29.77 |

| 28.35 |

| 27.91 |

| 27.31 |

| 27.01 |

| 25.78 |

| 25.69 |

Mass Spectrometry Data

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound.[1]

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 606.2524 | 606.2522 |

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic characterization of this compound.

Isolation of this compound

This compound was isolated from the florets of Carthamus tinctorius L.[2] or the bee pollen of Helianthus annuus L.[1][3] The general procedure involved the following steps:

-

Extraction: The dried plant material was extracted with methanol.

-

Partitioning: The crude methanol extract was sequentially partitioned with solvents of increasing polarity, such as hexane and dichloromethane (DCM).

-

Column Chromatography: The active fraction (typically the DCM fraction) was subjected to silica gel 60 column chromatography. Elution was performed with a gradient of DCM and methanol.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified by preparative HPLC to yield the pure compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer using deuterated methanol (Methanol-d₄) as the solvent.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

HR-ESI-MS analysis was performed to determine the accurate mass and molecular formula of this compound. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) for the sodium adduct ion ([M+Na]⁺) was measured.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Safflospermidine A from Safflower Florets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine A is a spermidine alkaloid that, along with its isomers, has been isolated from the florets of safflower (Carthamus tinctorius L.).[1][2] These compounds are of increasing interest to the pharmaceutical and cosmetic industries due to their potential biological activities. Research has indicated that safflospermidines may act as tyrosinase inhibitors, thereby affecting melanogenesis, and some related coumaroylspermidines from safflower have been shown to inhibit the serotonin transporter.[3]

This document provides a detailed protocol for the extraction and purification of this compound and related compounds from safflower florets, methods for quantification, and an overview of their potential biological signaling pathways. It is important to note that this compound is found in the florets (petals) of the safflower plant, not the seeds.

Experimental Protocols

Materials and Equipment

-

Plant Material: Dried florets of Carthamus tinctorius L.

-

Solvents: Methanol (MeOH), 75% Ethanol (EtOH), Chloroform (CHCl₃), Water (H₂O) - all HPLC grade.

-

Chromatography:

-

Silica gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

Eclipse XDB-C18 column (4.6 mm × 250 mm, 5 µm) or equivalent.

-

High-Speed Counter-Current Chromatography (HSCCC) system (optional, for high-purity separation).

-

-

General Laboratory Equipment: Rotary evaporator, glassware, centrifuge, filtration apparatus, ultrasonic bath.

Extraction of Crude Coumaroylspermidine Extract

This protocol is adapted from a method used for extracting coumaroylspermidine compounds from safflower residues.[4]

-

Maceration and Reflux Extraction:

-

Take a known quantity of dried safflower florets.

-

Macerate the florets in 35 times their volume of methanol.

-

Perform heating reflux extraction for 2 hours.

-

Repeat the extraction process three times.

-

-

Concentration:

-

Combine the methanol extracts from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract. The total extraction rate of four major spermine compounds using this method has been reported to be approximately 2.894 ± 0.011 mg/g of safflower residue.[4]

-

Purification of this compound and its Isomers

Further purification is required to isolate this compound from the crude extract. This can be achieved through a combination of column chromatography techniques.

2.3.1. Silica Gel Column Chromatography

-

Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform and methanol).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or gradient solvent system, increasing the polarity with methanol.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC analysis.

-

Pooling and Concentration: Combine fractions containing the compounds of interest and concentrate them using a rotary evaporator.

2.3.2. High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Isomer Separation (Optional)

For obtaining high-purity isomers of coumaroylspermidine, HSCCC is an effective technique.

-

Two-Phase Solvent System: A recommended solvent system is composed of chloroform-methanol-water (1:1:1, v/v/v).

-

Operation: Use the upper phase as the mobile phase for the HSCCC separation.

-

Analysis: The purity of the isolated compounds can be determined by HPLC.

Quantification by HPLC-DAD

A validated HPLC-DAD method has been established for the simultaneous determination of four major coumaroylspermidine isomers in Carthamus tinctorius.[5]

-

Chromatographic Conditions:

-

Column: Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 47% methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelengths: 270 nm, 280 nm, 290 nm, and 300 nm.

-

Data Presentation

The following tables summarize the quantitative data for the analysis of coumaroylspermidine compounds from safflower.

Table 1: Linearity Ranges for Coumaroylspermidine Isomers by HPLC-DAD [5]

| Compound | Linearity Range (g/L) | Correlation Coefficient (r) |

| N¹, N⁵, N¹⁰-(Z)-tri-p-coumaroylspermidine | 0.0021 - 0.0416 | 0.9995 |

| N¹, N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | 0.0026 - 0.0512 | 0.9997 |

| N¹(E)-N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | 0.0027 - 0.0540 | 0.9998 |

| N¹, N⁵, N¹⁰-(E)-tri-p-coumaroylspermidine | 0.0050 - 0.1004 | 0.9998 |

Table 2: Recovery Rates for Coumaroylspermidine Isomers by HPLC-DAD [5]

| Compound | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| N¹, N⁵, N¹⁰-(Z)-tri-p-coumaroylspermidine | 98.61 - 100.9 | 2.3 - 3.0 |

| N¹, N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | 98.61 - 100.9 | 2.3 - 3.0 |

| N¹(E)-N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | 98.61 - 100.9 | 2.3 - 3.0 |

| N¹, N⁵, N¹⁰-(E)-tri-p-coumaroylspermidine | 98.61 - 100.9 | 2.3 - 3.0 |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: Inhibition of Melanogenesis

Caption: this compound inhibits melanin synthesis via MITF downregulation.

Signaling Pathway: Serotonin Transporter Inhibition

Caption: Coumaroylspermidines from safflower can inhibit serotonin reuptake.

References

- 1. New spermidines from the florets of Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications [frontiersin.org]

- 5. [Simultaneous determination of four coumaroylspermidine constituents in Carthamus tinctorius by HPLC-DAD] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Safflospermidine A in Biological Matrices using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective HPLC-MS/MS method for the quantification of Safflospermidine A, a spermine alkaloid, in biological samples. The protocol provides a comprehensive workflow, including sample preparation, liquid chromatographic separation, and mass spectrometric detection. The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, metabolism, and biomarker studies.

Introduction

This compound is a polyamine alkaloid with potential pharmacological activities. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the extraction and quantification of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for plasma and tissue homogenates.

Materials:

-

Biological matrix (e.g., plasma, tissue homogenate)

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound)

-

Protein precipitation solvent: Acetonitrile with 0.1% formic acid

-

Extraction solvent: Diethyl ether or a mixture of diethyl ether and ethyl acetate (1:1, v/v)[1]

-

Reconstitution solvent: 50:50 (v/v) methanol:water with 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Add 800 µL of the extraction solvent.

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 x g for 5 minutes to facilitate phase separation.

-

Carefully transfer the upper organic layer to a clean tube.[2]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue in 100 µL of the reconstitution solvent.[2]

-

Vortex for 30 seconds.

-

Transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Autosampler

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[2] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes. |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.5 kV[3] |

| Source Temperature | 150°C |

| Desolvation Temp. | 400 - 550°C[4][5] |

| Sheath Gas Flow | 30 - 45 arbitrary units[2][4] |

| Auxiliary Gas Flow | 5 - 10 arbitrary units[3] |

| Collision Gas | Argon |

MRM Transitions: Note: The specific m/z values for precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the pure compounds into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar analytes and should be established during method validation.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | ≥ 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |

| This compound | LLOQ | 1 | < 20 | ± 20 |

| This compound | Low | 3 | < 15 | ± 15 |

| This compound | Mid | 100 | < 15 | ± 15 |

| This compound | High | 800 | < 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low | 3 | 85 - 115 | 85 - 115 |

| This compound | High | 800 | 85 - 115 | 85 - 115 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of method development and application.

Conclusion

The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in biological matrices. The detailed sample preparation protocol and optimized instrument parameters are designed to achieve high sensitivity, selectivity, and accuracy. This application note serves as a comprehensive guide for researchers in the fields of pharmacology and drug development. Method validation according to regulatory guidelines is recommended before application to routine analysis.

References

- 1. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis | PLOS One [journals.plos.org]

- 2. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Total Synthesis of Safflospermidine A and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine A is a polyamine alkaloid first isolated from the florets of safflower (Carthamus tinctorius L.).[1] Structurally, it is a conjugate of spermidine and two caffeic acid units. Polyamines and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This compound, along with its isomer Safflospermidine B, has demonstrated notable tyrosinase inhibitory activity, suggesting its potential as a depigmenting agent for applications in cosmetics and therapeutics for hyperpigmentation disorders.

These application notes provide a comprehensive overview of a proposed total synthesis for this compound and a general method for the synthesis of its analogs. The protocols are designed to be detailed and reproducible for researchers in organic synthesis and medicinal chemistry.

Proposed Total Synthesis of this compound

The total synthesis of this compound can be achieved through a convergent approach involving the selective acylation of the primary amines of spermidine with a protected caffeic acid derivative, followed by deprotection. The key challenge lies in the selective acylation of the terminal primary amino groups over the internal secondary amine of the spermidine backbone. A common strategy to achieve this is to utilize a protection/deprotection sequence for the secondary amine.

Overall Synthetic Scheme

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

1. Protection of Spermidine: Synthesis of N⁴-Boc-spermidine

This protocol describes the selective protection of the secondary amine of spermidine using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

Spermidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve spermidine (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (2.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.1 eq) in DCM to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield N⁴-Boc-spermidine.

-

2. Protection and Activation of Caffeic Acid

This protocol involves the protection of the catechol hydroxyl groups of caffeic acid by acetylation, followed by activation of the carboxylic acid for amide coupling.

-

Materials:

-

Caffeic acid

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Protection:

-

Suspend caffeic acid (1.0 eq) in pyridine in a round-bottom flask.

-

Add acetic anhydride (2.5 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give di-O-acetylcaffeic acid.

-

-

Activation:

-

Dissolve di-O-acetylcaffeic acid (2.2 eq) in anhydrous DMF.

-

Add HOBt (2.4 eq) and EDC (2.4 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to generate the activated HOBt ester. This solution is used directly in the next step.

-

-

3. Coupling and Deprotection: Synthesis of this compound

This protocol describes the coupling of N⁴-Boc-spermidine with the activated caffeic acid derivative, followed by the removal of all protecting groups.

-

Materials:

-

N⁴-Boc-spermidine

-

Activated di-O-acetylcaffeic acid solution in DMF

-

Triethylamine (Et₃N)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH) for purification

-

-

Procedure:

-

Coupling:

-

To the solution of activated di-O-acetylcaffeic acid, add a solution of N⁴-Boc-spermidine (1.0 eq) in DMF and triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude protected this compound.

-

-

Deprotection:

-

Dissolve the crude protected product in a mixture of DCM and TFA (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in methanol and purify by preparative reverse-phase HPLC to yield this compound.

-

-

Characterization of this compound

While a full experimental dataset from a total synthesis is not yet published, the following data is based on the isolated natural product.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₁N₃O₆ |

| Molecular Weight | 469.5 g/mol [2] |

| Appearance | White powder[3] |

| ¹H NMR (DMSO-d₆, δ ppm) | Data not available in snippets |

| ¹³C NMR (DMSO-d₆, δ ppm) | Data not available in snippets |

| Mass Spectrometry | m/z [M+H]⁺ found[3] |

Synthesis of this compound Analogs

The synthetic route described for this compound can be readily adapted to produce a variety of analogs by substituting caffeic acid with other substituted cinnamic acids. This allows for the exploration of structure-activity relationships (SAR).

General Synthetic Scheme for Analogs

Figure 2. General scheme for the synthesis of this compound analogs.

A library of analogs can be synthesized by varying the substituents on the phenyl ring of the cinnamic acid moiety.

Table 2: Proposed Cinnamic Acid Derivatives for Analog Synthesis

| Cinnamic Acid Derivative | R¹ | R² | R³ | Potential Biological Activity Target |

| p-Coumaric acid | H | OH | H | Tyrosinase Inhibition, Antioxidant |

| Ferulic acid | OCH₃ | OH | H | Antioxidant, Anti-inflammatory |

| Sinapic acid | OCH₃ | OH | OCH₃ | Antioxidant, UV protection |

| Cinnamic acid | H | H | H | General Scaffold |

| 3,4-Dimethoxycinnamic acid | OCH₃ | OCH₃ | H | Increased Lipophilicity |

Biological Activity and Assays

This compound has been identified as a tyrosinase inhibitor. Synthetic analogs should be evaluated for their potential to inhibit this enzyme, as well as for other related biological activities.

Table 3: Biological Activity of this compound

| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| This compound | Mushroom Tyrosinase Inhibition | Specific value not available in snippets | Kojic Acid | ~10-50[4][5] |

Experimental Protocols for Biological Assays

1. Mushroom Tyrosinase Inhibition Assay

This assay is a standard colorimetric method to screen for tyrosinase inhibitors.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. Inhibitors will reduce the rate of dopachrome formation.

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

Phosphate buffer (pH 6.8)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

Kojic acid (positive control)

-

96-well microplate reader

-

-

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution at various concentrations.

-

Pre-incubate the mixture at 25 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular Tyrosinase Activity and Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay provides a more physiologically relevant assessment of the anti-melanogenic activity of the synthesized compounds.

-

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

α-Melanocyte-stimulating hormone (α-MSH)

-

Test compounds

-

L-DOPA

-

NaOH

-

Cell lysis buffer

-

BCA protein assay kit

-

-

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds in the presence of α-MSH (to stimulate melanin production) for 48-72 hours.

-

-

Melanin Content Assay:

-

Harvest the cells and lyse them with NaOH.

-

Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration determined by a BCA assay.

-

-

Cellular Tyrosinase Activity Assay:

-

Harvest the cells and lyse them with a suitable lysis buffer.

-

Incubate the cell lysate with L-DOPA.

-

Measure the rate of dopachrome formation at 475 nm.

-

Normalize the tyrosinase activity to the total protein concentration.

-

-

Signaling Pathway

The primary mechanism of action for this compound and its analogs as depigmenting agents is through the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.

Figure 3. Inhibition of the melanogenesis pathway by this compound.

Conclusion

The provided application notes and protocols outline a feasible synthetic route for the total synthesis of this compound and a general strategy for the preparation of its analogs. The detailed experimental procedures for synthesis and biological evaluation will enable researchers to synthesize these compounds and investigate their potential as tyrosinase inhibitors for applications in dermatology and cosmetology. Further research is warranted to fully elucidate the structure-activity relationship of this compound analogs and to explore their in vivo efficacy and safety.

References

- 1. New spermidines from the florets of Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dicaffeoylspermidine | C25H31N3O6 | CID 102138255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

Application Notes and Protocols for Studying Safflospermidine A Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing relevant animal models to investigate the efficacy of Safflospermidine A, a natural compound with significant potential in dermatology and cosmetics. The primary established bioactivity of this compound is the inhibition of melanogenesis through tyrosinase suppression.[1][2][3] The protocols detailed below are designed for reproducibility and are aimed at researchers in drug discovery and development.

Introduction to this compound

This compound, along with its isomer Safflospermidine B, is a spermidine derivative isolated from sunflower (Helianthus annuus L.) bee pollen.[2][3] It has demonstrated potent in vitro inhibitory activity against mushroom tyrosinase, exceeding that of the commonly used skin-lightening agent, kojic acid.[1][3] Studies have shown that it can reduce melanin content and tyrosinase activity in B16F10 murine melanoma cells and decrease pigmentation in zebrafish embryos, suggesting its potential as a treatment for hyperpigmentation disorders.[2][4] The mechanism of action involves the downregulation of key melanogenesis-related genes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and TRP-2.[2][4]

Recommended Animal Models

Based on current research, two primary animal models are recommended for evaluating the efficacy of this compound:

-

Zebrafish (Danio rerio) Embryo Model: An excellent in vivo model for rapid screening of toxicity and efficacy. Its transparent embryos allow for easy visualization of pigmentation changes.

-

Mouse (Mus musculus) Model with B16F10 Melanoma Cells: This model is suitable for more detailed in vivo studies on anti-melanogenesis and can be adapted for topical application studies to assess dermatological effects.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from existing literature on this compound's efficacy.

Table 1: In Vitro Tyrosinase Inhibition

| Compound/Fraction | IC50 (μg/mL) | IC50 (μM) |

| This compound | - | 13.8 |

| Safflospermidine B | - | 31.8 |

| Kojic Acid | - | 44.0 |

| DCMSBP5 fraction | 18.8 | - |

Data sourced from Chancha et al., 2020.[1]

Table 2: Efficacy in B16F10 Murine Melanoma Cells

| Treatment | Concentration | Intracellular Melanin Reduction (%) | TYR Activity Inhibition (%) |

| Safflospermidines | 62.5 µg/mL | 21.78 ± 4.01 | 25.71 ± 3.08 |

| Safflospermidines | 125 µg/mL | 16.61 ± 3.29 | 9.38 ± 3.42 |

| Safflospermidines | 250 µg/mL | 25.94 ± 2.67 | - |

| Safflospermidines | 500 µg/mL | 22.70 ± 8.55 | - |

| Kojic Acid | 250 µg/mL | Significant Reduction | 69.00 ± 4.30 |

Data sourced from Chancha et al., 2025.[2][4]

Table 3: Gene Expression Downregulation in B16F10 Cells by Safflospermidines (62.5 µg/mL)

| Gene | Expression Reduction (%) |

| TYR | 22.21 ± 3.82 |

| TRP-1 | 33.03 ± 6.80 |

| TRP-2 | 23.26 ± 7.79 |

Data sourced from Chancha et al., 2025.[4]

Table 4: In Vivo Efficacy in Zebrafish Embryos

| Treatment | Concentration | Melanin Production Reduction (%) |

| Safflospermidines | 15.63 µg/mL | 28.43 ± 9.17 |

| Phenylthiourea (PTU) | 0.0015% (v/v) | 53.20 ± 3.75 |

Data sourced from Chancha et al., 2025.[2][4]

Experimental Protocols

Protocol 1: Zebrafish Embryo Pigmentation Assay

This protocol is designed to assess the anti-melanogenesis effect and toxicity of this compound in a whole-organism model.

Materials:

-

Wild-type zebrafish embryos

-

This compound

-

Embryo medium (E3)

-

Phenylthiourea (PTU) as a positive control

-

Stereomicroscope with a camera

-

96-well plates

-

Incubator at 28.5°C

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium. At 24 hours post-fertilization (hpf), select healthy, developing embryos.

-

Treatment: Distribute 10-15 embryos per well in a 96-well plate. Replace the E3 medium with fresh medium containing various concentrations of this compound (e.g., 0, 15, 30, 60 µg/mL). Include a positive control group with PTU and a vehicle control group.

-

Incubation: Incubate the plate at 28.5°C for 48 hours (until 72 hpf).

-

Toxicity Assessment: At 72 hpf, observe the embryos for any morphological abnormalities, developmental delays, or mortality under a stereomicroscope.

-

Pigmentation Analysis: Anesthetize the embryos and capture images. Quantify the pigmented area using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage reduction in pigmentation relative to the vehicle control.

Protocol 2: B16F10 Murine Melanoma Cell Culture and Melanin Assay

This protocol details the in vitro assessment of this compound's effect on melanin production in a relevant cell line.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

α-Melanocyte Stimulating Hormone (α-MSH)

-

Kojic acid as a positive control

-

MTT assay kit for cytotoxicity

-

NaOH (1N)

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cytotoxicity Assay: Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound for 48-72 hours. Determine cell viability using the MTT assay to establish non-toxic working concentrations.

-

Melanin Content Assay: Seed cells in a 24-well plate. After 24 hours, treat with non-toxic concentrations of this compound and 100 nM α-MSH to stimulate melanogenesis. Include a positive control (kojic acid) and a vehicle control.

-

Incubation: Incubate for 72 hours.

-

Melanin Extraction: Wash the cells with PBS, lyse them, and dissolve the melanin pellet in 1N NaOH at 80°C for 1 hour.

-

Quantification: Measure the absorbance of the supernatant at 405 nm. Normalize the melanin content to the total protein concentration.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is for investigating the molecular mechanism of this compound by measuring the expression of melanogenesis-related genes.

Materials:

-

B16F10 cells treated as in Protocol 2

-

RNA extraction kit

-